5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a 2-chlorophenyl moiety at position 3, a methyl group at position 2, and a dimethylaminoethylamine side chain at position 5. The dimethylaminoethyl substituent likely enhances solubility compared to bulkier amines, balancing hydrophobicity for optimal bioavailability.
Properties
IUPAC Name |
N-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5/c1-14-19(15-9-7-8-10-16(15)22)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFENLBZYTJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold is structurally distinct from pyrimidinones (e.g., compounds in ) and imidazolidinones (e.g., 5-BUTYL-3-PHENYL-2-THIOXO-4-IMIDAZOLIDONE from ). These differences impact hydrogen bonding, ring strain, and interactions with biological targets. For example:
- Pyrimidinones (e.g., compounds 4a,b in ): Contain a thiouracil-derived core with a ketone group, enabling stronger hydrogen bonding but reduced metabolic stability compared to the fully aromatic pyrazolo-pyrimidine core .
- Imidazolidinones (): Feature a five-membered ring with a thioxo group, offering distinct electronic properties and conformational flexibility .
Antibacterial and Antifungal Activity:
Compounds with pyrimidinone cores (e.g., 3a, 4a, 5a in ) exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Key comparisons:
- Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound may enhance solubility relative to diethylaminoethyl (e.g., 4a in ) or morpholinoethyl groups (e.g., 6c–f in ). This could improve pharmacokinetics but reduce membrane penetration .
- tert-Butyl vs. Smaller Alkyl Groups : The tert-butyl substituent in the target compound increases steric bulk compared to methyl or ethyl groups in ’s compounds. This may hinder binding to certain enzymes but improve selectivity .
Physicochemical Properties
- Solubility: The dimethylaminoethyl group provides better aqueous solubility than morpholino or piperidine substituents (e.g., 6c–f in ) due to reduced steric hindrance and lower molecular weight .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The combination of tert-butyl and 2-chlorophenyl groups may synergistically enhance target affinity, as seen in other antimicrobial agents with halogenated aryl groups .
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes information from various studies to elucidate its biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, known for its diverse biological activities. Key properties include:
- Molecular Weight : 346.8 g/mol
- LogP : 5.1 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 3
These characteristics suggest a favorable profile for membrane permeability and potential bioactivity .
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of related pyrazolo compounds, several derivatives were evaluated using the MTT assay. The results indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells with IC50 values ranging from 10 to 20 µM, demonstrating their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.3 | Induction of apoptosis |
| Compound B | HCT-116 | 18.0 | Cell cycle arrest |
| Compound C | HepG2 | 22.5 | Inhibition of CDK activity |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored, particularly against multidrug-resistant pathogens. These compounds show promise due to their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Case Study: Antimicrobial Efficacy
A focused library of pyrazolo derivatives was screened against various bacterial strains. Notably, some derivatives demonstrated low MIC values against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial activity.
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound D | S. aureus | 8 | Disruption of cell wall synthesis |
| Compound E | E. coli | 16 | Inhibition of protein synthesis |
| Compound F | P. aeruginosa | >64 | Ineffective against Gram-negative |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. SAR studies indicate that modifications to the pyrazolo scaffold can enhance or diminish activity against specific targets. For instance, the presence of bulky substituents such as tert-butyl groups has been associated with increased lipophilicity and improved cellular uptake .
Q & A
What are the key synthetic challenges in preparing 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE, and how can they be addressed methodologically?
Basic Research Focus
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often faces challenges in regioselectivity during cyclization and functionalization of the dimethylaminoethyl side chain. For example, the tert-butyl group and chlorophenyl substituents may sterically hinder coupling reactions. To address this, controlled stepwise synthesis using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under microwave-assisted conditions can improve yield and purity .
Advanced Research Focus
Advanced methodologies like Design of Experiments (DoE) and Bayesian optimization algorithms can systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to overcome low yields or side reactions. For instance, flow chemistry setups (as demonstrated in Omura-Sharma-Swern oxidations) enhance reproducibility and scalability while minimizing decomposition of sensitive intermediates .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Basic Research Focus
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardized protocols for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays) should be validated using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments. Structural analogs with documented activity (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines) can serve as benchmarks .
Advanced Research Focus
Mechanistic studies using proteomics or RNA sequencing can identify off-target effects or pathway crosstalk. For example, if the compound shows inconsistent IC50 values in cancer cell lines, phosphoproteomic profiling could reveal differential activation of survival pathways (e.g., PI3K/Akt vs. MAPK) that explain variability .
What spectroscopic and computational techniques are critical for characterizing this compound’s structure and interactions?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D COSY/HSQC) is essential for confirming regiochemistry of the pyrazolo[1,5-a]pyrimidine core and substituent orientation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Advanced Research Focus
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with target proteins (e.g., kinases) identify binding modes and guide structure-activity relationship (SAR) analyses. For example, the dimethylaminoethyl group’s flexibility may enhance binding to hydrophobic pockets in enzyme active sites .
How does the tert-butyl group influence the compound’s physicochemical and pharmacological properties?
Basic Research Focus
The tert-butyl group enhances lipophilicity (logP), improving membrane permeability, as evidenced by analogs with similar substituents showing increased blood-brain barrier penetration. However, it may reduce aqueous solubility, necessitating formulation strategies like co-solvents (e.g., DMSO/PEG mixtures) for in vivo studies .
Advanced Research Focus
Comparative SAR studies using isosteric replacements (e.g., cyclopropyl or adamantyl groups) can isolate the tert-butyl group’s steric vs. electronic contributions. For instance, replacing tert-butyl with smaller substituents may reduce metabolic stability but improve solubility, as seen in related pyrimidine derivatives .
What strategies are recommended for optimizing this compound’s selectivity in enzyme inhibition assays?
Basic Research Focus
Counter-screening against structurally similar enzymes (e.g., kinases within the same family) using ATP-competitive assays identifies selectivity gaps. For example, introducing a chloro substituent on the phenyl ring may enhance selectivity for tyrosine kinases over serine/threonine kinases due to steric exclusion .
Advanced Research Focus
Fragment-based drug design (FBDD) or covalent modification strategies (e.g., acrylamide warheads) can refine selectivity. Computational alanine scanning of target binding sites predicts residues critical for interaction, guiding mutagenesis studies to validate selectivity determinants .
How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Focus
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates bioavailability, tissue distribution, and metabolism data to explain efficacy gaps. For example, rapid hepatic glucuronidation of the dimethylaminoethyl group in vivo may reduce active compound levels compared to in vitro assays. Stable isotope labeling (e.g., deuterium) or prodrug strategies (e.g., esterification) can mitigate metabolic instability .
What are the best practices for validating the compound’s stability under experimental storage conditions?
Basic Research Focus
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization or storage in argon-purged vials at -80°C prevents oxidation of the pyrazolo[1,5-a]pyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
